Isopropyl cinnamate
Overview
Description
Isopropyl cinnamate, with the chemical formula C12H14O2, is an ester derived from cinnamic acid and isopropyl alcohol. It is known for its applications in the fragrance and cosmetic industries due to its pleasant, sweet, and floral scent reminiscent of cinnamon and balsamic notes . Additionally, it possesses UV-absorbing properties, making it a popular ingredient in sunscreens and other UV-protective products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl cinnamate can be synthesized through various methods, including:
Fischer Esterification: This classical method involves the reaction of cinnamic acid with isopropyl alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Microwave-Assisted Synthesis: This modern approach uses microwave irradiation to accelerate the esterification reaction, often employing solid super acid catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer esterification, where cinnamic acid and isopropyl alcohol are reacted in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
Isopropyl cinnamate undergoes various chemical reactions, including:
Oxidation: Oxidative cleavage of the double bond in the cinnamate moiety can produce benzaldehyde and acetone.
Reduction: Reduction of the double bond can lead to the formation of isopropyl hydrocinnamate.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Hydrolysis: Cinnamic acid and isopropyl alcohol.
Oxidation: Benzaldehyde and acetone.
Reduction: Isopropyl hydrocinnamate.
Scientific Research Applications
Isopropyl cinnamate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of isopropyl cinnamate involves its interaction with biological membranes and cellular components. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . Additionally, molecular docking studies suggest that this compound targets specific enzymes in bacteria, inhibiting their function and exerting antibacterial effects .
Comparison with Similar Compounds
Isopropyl cinnamate can be compared with other cinnamate esters, such as:
Methyl cinnamate: Known for its fruity aroma and used in flavoring and fragrance industries.
Ethyl cinnamate: Possesses a sweet, balsamic odor and is used in perfumes and flavorings.
Butyl cinnamate: Exhibits a floral scent and is used in cosmetic formulations.
Uniqueness
This compound stands out due to its unique combination of a pleasant scent and UV-absorbing properties, making it particularly valuable in the formulation of sunscreens and other UV-protective products .
Properties
IUPAC Name |
propan-2-yl (E)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACABDFLVLVCT-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064809 | |
Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless viscous liquid, balsamic, sweet and dry amber type odour | |
Record name | Isopropyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | Isopropyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.020-1.027 | |
Record name | Isopropyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7780-06-5, 60512-85-8 | |
Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060512858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL CINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RWC10BDD7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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